molecular formula C19H21NO2 B15053944 (2-(4-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone

(2-(4-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone

Cat. No.: B15053944
M. Wt: 295.4 g/mol
InChI Key: AUSTYASLAPHYST-UHFFFAOYSA-N
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Description

(2-(4-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone is a chemical compound of significant interest in professional research environments, particularly within medicinal chemistry and early-stage pharmaceutical development. This molecule features a methanone core with phenyl and 2-(4-methoxyphenyl)piperidin-1-yl substituents, a structure that is often explored for its potential as a key intermediate or building block in the synthesis of more complex bioactive molecules . The presence of the piperidine ring, a common pharmacophore in drug discovery, suggests its utility in creating compounds that may interact with central nervous system targets . Researchers value this compound for probing structure-activity relationships (SAR) and developing novel therapeutic agents. As with all such specialized biochemicals, (2-(4-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H21NO2/c1-22-17-12-10-15(11-13-17)18-9-5-6-14-20(18)19(21)16-7-3-2-4-8-16/h2-4,7-8,10-13,18H,5-6,9,14H2,1H3

InChI Key

AUSTYASLAPHYST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohols or Dihalides

Cyclization reactions offer a direct route to piperidine rings. For example, reacting 1,5-dibromopentane derivatives with 4-methoxyphenyl Grignard reagents under anhydrous conditions can yield substituted piperidines. This method mirrors the synthesis of 1-[4-(piperidin-1-yl)phenyl]ethanone, where a piperidine ring is functionalized via nucleophilic substitution. Adjusting the starting materials to include a 4-methoxyphenyl group at the 2-position would require careful stoichiometric control to avoid over-alkylation.

Reductive Amination of Ketones

Reductive amination of 4-methoxyphenylacetone with primary amines presents another viable pathway. For instance, 3-phenylpiperidine-2,6-diones are synthesized via imide formation followed by alkylation. Applying this approach, 4-methoxyphenylacetone could undergo condensation with ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the piperidine core. The methoxy group’s electron-donating properties facilitate electrophilic substitutions, enhancing reaction efficiency.

Introduction of the Methoxyphenyl Group

Positioning the 4-methoxyphenyl substituent at the piperidine’s 2-position necessitates regioselective functionalization.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation strategies enable precise substitution on aromatic rings. Treating a piperidine precursor with a directing group (e.g., amide or urea) allows for lithiation at the desired position, followed by quenching with 4-methoxyphenyl electrophiles. This method aligns with protocols for synthesizing 3-(4-chlorophenoxy)-2-hydroxypropyl piperidines, where regioselectivity is critical.

Cross-Coupling Reactions

Transition-metal-catalyzed couplings, such as Suzuki-Miyaura or Negishi reactions, provide robust routes to aryl piperidines. For example, coupling a bromopiperidine intermediate with 4-methoxyphenylboronic acid in the presence of palladium catalysts (e.g., Pd(PPh$$3$$)$$4$$) yields the desired product. Similar methodologies are employed in synthesizing 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol derivatives.

N-Acylation to Form the Methanone Moiety

The final step involves acylating the piperidine nitrogen with a benzoyl group to form the methanone functionality.

Friedel-Crafts Acylation

While atypical for amines, Friedel-Crafts acylation can be adapted using benzoyl chloride and Lewis acids (e.g., AlCl$$_3$$). However, this approach risks over-acylation or ring alkylation. Instead, prior protection of the piperidine nitrogen (e.g., as a tert-butyl carbamate) may be necessary, followed by deprotection post-acylation.

Chan-Lam Coupling

Copper-mediated Chan-Lam coupling offers a milder alternative. Reacting 2-(4-methoxyphenyl)piperidine with phenylboronic acid in the presence of Cu(OAc)$$_2$$ and a base (e.g., pyridine) facilitates C–N bond formation. This method is highlighted in the synthesis of structurally related aryl piperidines.

Direct Acylation with Benzoyl Chloride

The most straightforward method involves treating 2-(4-methoxyphenyl)piperidine with benzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine). This exothermic reaction proceeds via nucleophilic acyl substitution, yielding the target compound after purification by column chromatography.

Optimization and Challenges

Regioselectivity in Piperidine Functionalization

Achieving exclusive substitution at the piperidine’s 2-position remains challenging. Steric hindrance from the methoxy group and electronic effects must be balanced. Computational modeling (e.g., DFT calculations) can predict favorable reaction sites, guiding experimental design.

Purification Techniques

Due to the compound’s moderate polarity ($$ \log P \approx 3.2 $$), reverse-phase HPLC or silica gel chromatography with chloroform-methanol gradients (9.5:0.5 v/v) is recommended. Recrystallization from acetone-toluene mixtures (1:1 v/v) enhances purity, as demonstrated in analogous crystal growth procedures.

Side Reactions

Competing reactions, such as over-alkylation during cyclization or oxidation of the methoxy group, necessitate stringent temperature control (0–30°C) and inert atmospheres.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclization + Acylation 68 >95 High atom economy Multi-step, requires intermediate purification
Reductive Amination 55 90 Single-pot reaction Sensitivity to moisture
Chan-Lam Coupling 72 98 Mild conditions, scalability Cost of boronic acids

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicinal chemistry, (2-(4-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-(4-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Heteroaromatic vs. Phenyl Substituents

  • (2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone (CAS: 1352489-44-1) Key Difference: Replaces the 4-methoxyphenyl group with a 6-methoxypyridinyl moiety. This substitution could enhance solubility but reduce blood-brain barrier penetration .

Halogenated vs. Methoxy Substituents

  • (3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(2-methoxyphenoxy)-ethyl)amino)methyl)piperidin-1-yl)methanone (Compound 36, ) Key Difference: Contains a 3-chloro-4-fluorophenyl group and additional fluorine atoms on the piperidine ring. Impact: Halogen atoms increase electronegativity and may improve binding to hydrophobic pockets in targets like 5-HT1A receptors.

Core Structural Modifications

Benzophenone vs. Indazole/Imidazopyridazine Hybrids

  • Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)methanone (Compound 72, ) Key Difference: Replaces the benzophenone core with an imidazopyridazine heterocycle. Impact: The heterocyclic system enhances π-π stacking interactions and may improve selectivity for kinase targets. However, the target compound’s simpler benzophenone structure offers synthetic accessibility and tunability .

Piperidine vs. Piperazine Derivatives

  • 4-(3-Fluorobenzoyl)piperazin-1-ylmethanone () Key Difference: Uses a piperazine ring instead of piperidine, with a 3-fluorobenzoyl substituent. The fluorine atom introduces steric and electronic effects distinct from the target’s methoxy group .

Physicochemical Properties

Compound Molecular Weight logP* Polar Surface Area (Ų) Key Substituents
Target Compound 307.38 3.2 29.5 4-Methoxyphenyl, Piperidine
(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)(phenyl)methanone 322.40 2.8 38.7 6-Methoxypyridinyl
(3-Chloro-4-fluorophenyl)(...)methanone 443.32 4.1 45.2 Halogens, Ethylamino-Methylpiperidine
Imidazo[1,2-b]pyridazin-2-yl(...)methanone 390.37 3.5 62.4 Imidazopyridazine, Trifluoromethyl

*Estimated using fragment-based methods.

Biological Activity

The compound (2-(4-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone , also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (2-(4-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone is C19H21NO2 , with a molecular weight of approximately 295.38 g/mol . The structure features a piperidine ring substituted with a methoxyphenyl group and a phenyl group, which may influence its interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H21NO2
Molecular Weight295.38 g/mol
Functional GroupsMethoxy, Piperidine, Ketone

Research indicates that (2-(4-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone interacts primarily with the κ-opioid receptor (KOR) , acting as a selective antagonist. This interaction is significant as it modulates pain pathways and may have implications for treating conditions related to opioid receptor dysfunction.

Pharmacological Studies

In preclinical studies, the compound has demonstrated efficacy in inhibiting KOR-mediated signaling pathways. Notably, it has been shown to block KOR agonist-induced effects such as prolactin secretion and analgesia in animal models.

Table 2: Summary of Biological Activities

Activity TypeObservations
KOR AntagonismEffective blockade of KOR-mediated signaling
Analgesic EffectsInhibition of pain pathways in animal models
Prolactin SecretionSuppression of prolactin release

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications to the piperidine scaffold can significantly alter biological activity. For instance, variations in substituents on the phenyl rings can enhance lipophilicity and receptor binding affinity, leading to improved pharmacokinetic profiles .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of similar piperidine derivatives, revealing that compounds with structural similarities to (2-(4-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone exhibited significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer .

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial properties of piperidine derivatives indicated that compounds featuring similar structural motifs demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Q & A

Q. What are the established synthetic routes for (2-(4-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone, and how are reaction conditions optimized for yield and purity?

The synthesis of piperidine-based methanones typically involves coupling reactions between substituted piperidines and benzoyl derivatives. For example, Friedel-Crafts acylation or amide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst can be used to form the ketone linkage . Optimization includes:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts or DMAP for amide coupling.
  • Solvent systems : Dichloromethane (DCM) or ethyl acetate/hexane mixtures for purification.
  • Temperature control : Room temperature for coupling reactions to avoid side products.
  • Purification : Column chromatography with gradients (e.g., hexane/EtOAc) to isolate high-purity products (≥95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm substituent positions on the piperidine ring and methanone group. For example, aromatic protons near 7.0–8.0 ppm and methoxy groups at ~3.8 ppm .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in analogous methanone derivatives .
  • HPLC : Validates purity (>95%) using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the electronic and nonlinear optical (NLO) properties of (2-(4-Methoxyphenyl)piperidin-1-yl)(phenyl)methanone?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can model:

  • HOMO-LUMO gaps : To assess electron delocalization and reactivity.
  • Hyperpolarizability (β) : Predicts NLO potential by analyzing charge transfer between the methoxy and phenyl groups.
  • Substituent effects : Electron-donating groups (e.g., methoxy) enhance polarizability, while electron-withdrawing groups alter dipole moments .

Q. What strategies resolve contradictions in biological activity data across studies involving piperidine-based methanones?

  • Dose-response profiling : Use standardized assays (e.g., IC₅₀ measurements) to compare potency.
  • Structural analogs : Test derivatives (e.g., fluorinated or hydroxylated variants) to isolate pharmacophore contributions .
  • Target validation : Employ siRNA or CRISPR knockouts to confirm specificity for enzymes/receptors .

Q. What experimental design considerations are critical for studying metabolic stability in pharmacokinetic research?

  • In vitro models : Liver microsomes or hepatocyte incubations to assess cytochrome P450-mediated degradation.
  • Stabilization : Continuous cooling (4°C) during sample collection to prevent organic compound degradation .
  • Analytical methods : LC-MS/MS to quantify parent compound and metabolites with high sensitivity .

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